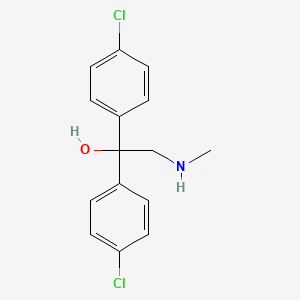
1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol is a chemical compound known for its unique structure and properties It consists of two 4-chlorophenyl groups attached to a central carbon, which is also bonded to a methylamino group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol typically involves the reaction of 4-chlorobenzophenone with methylamine under specific conditions. The reaction is carried out in the presence of a reducing agent, such as sodium borohydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process. These systems allow for precise control over reaction parameters, leading to improved yields and reduced waste .
化学反応の分析
Types of Reactions
1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution reactions can yield various substituted derivatives .
科学的研究の応用
1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial materials.
作用機序
The mechanism of action of 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes .
類似化合物との比較
Similar Compounds
- 1,1-Bis(4-chlorophenyl)ethylene
- Bis(4-chlorophenyl) sulfone
Comparison
1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol is unique due to the presence of the methylamino and hydroxyl groups, which confer distinct reactivity and potential applications. In contrast, 1,1-Bis(4-chlorophenyl)ethylene lacks these functional groups, resulting in different chemical behavior. Bis(4-chlorophenyl) sulfone, on the other hand, contains a sulfone group, making it suitable for different industrial applications .
特性
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-(methylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO/c1-18-10-15(19,11-2-6-13(16)7-3-11)12-4-8-14(17)9-5-12/h2-9,18-19H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQJYTPOTCIKIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














